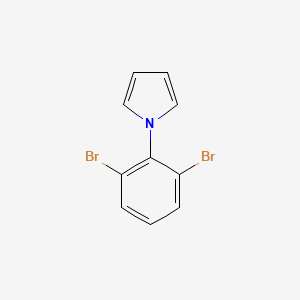

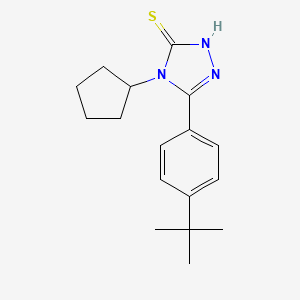

![molecular formula C13H10ClNO2 B2985796 1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-pyridinone CAS No. 108664-55-7](/img/structure/B2985796.png)

1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-pyridinone

説明

Compounds with structures similar to “1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-pyridinone” often belong to a class of organic compounds known as heterocyclic compounds, which contain a ring structure containing atoms of at least two different elements . The presence of the pyridinone group suggests that this compound might exhibit properties similar to other pyridinones, which are known for their wide range of biological activities .

Molecular Structure Analysis

The molecular structure of a compound like “1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-pyridinone” would likely be planar due to the presence of the pyridinone ring . The presence of the chlorophenyl and oxoethyl groups could potentially influence the compound’s electronic properties and reactivity .Chemical Reactions Analysis

The chemical reactivity of a compound like “1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-pyridinone” would likely be influenced by the presence of the pyridinone ring and the chlorophenyl and oxoethyl groups . These groups could potentially participate in a variety of chemical reactions, depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-pyridinone” would depend on its specific structure. Factors that could influence these properties include the compound’s polarity, solubility, and stability .科学的研究の応用

Electro-Optic Materials Development

Research into heterocycle-based derivatives has demonstrated the synthesis of electro-optic materials using pyridinone-based structures. For example, Facchetti et al. (2003) synthesized a derivative, which served as a building block for nonlinear optical/electro-optic multilayers, showcasing potential in electro-optic applications due to its favorable nonlinear optical properties (Facchetti et al., 2003).

Environmental Chemistry

In the study of electrooxidation of polychlorinated phenols, compounds structurally related to 1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-pyridinone have been investigated for their potential in breaking down environmental pollutants. Ureta-Zañartu et al. (2002) explored the electrooxidation process, indicating the utility of related compounds in environmental remediation efforts (Ureta-Zañartu et al., 2002).

Organic Synthesis and Material Science

The synthesis of new organic materials through the manipulation of pyridinone derivatives has been a significant area of research. For instance, the creation of fluorescent pH sensors and the development of novel pyridine derivatives for various applications highlight the versatility of pyridinone in synthesizing materials with unique optical, structural, and chemical properties. Yang et al. (2013) reported on a heteroatom-containing fluorophore demonstrating aggregation-induced emission, useful for fluorescent pH sensing (Yang et al., 2013).

Catalysis and Chemical Transformations

The role of pyridinone derivatives in catalysis and chemical transformations is another critical research application. Studies have shown these compounds acting as ligands in complexation reactions, facilitating catalytic activities, and enabling novel synthetic pathways. For example, Das et al. (2009) discussed the synthesis of palladium(II) complexes using a pyridinone-based ligand, showcasing its efficacy in catalyzing the Heck reaction, a valuable carbon-carbon bond-forming reaction in organic chemistry (Das et al., 2009).

Molecular Docking and Antimicrobial Studies

The antimicrobial properties of pyridinone derivatives have been explored through synthesis and biological evaluation. Compounds bearing the pyridinone moiety have been assessed for their potential as antimicrobial agents, providing insights into their mechanisms of action and effectiveness against various microorganisms. Flefel et al. (2018) synthesized a series of novel pyridine derivatives, including triazolopyridine and pyridotriazine, demonstrating antimicrobial and antioxidant activities (Flefel et al., 2018).

作用機序

Safety and Hazards

特性

IUPAC Name |

1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO2/c14-11-6-4-10(5-7-11)12(16)9-15-8-2-1-3-13(15)17/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZFXBVCPIXLEHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1)CC(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901328733 | |

| Record name | 1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901328733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816498 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-pyridinone | |

CAS RN |

108664-55-7 | |

| Record name | 1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901328733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

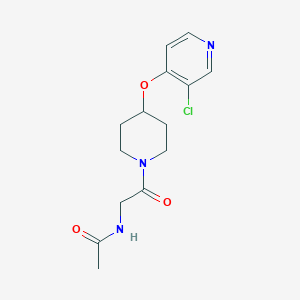

![1-isobutyl-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2985713.png)

![8-(3,4-dimethoxyphenethyl)-3-isopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2985721.png)

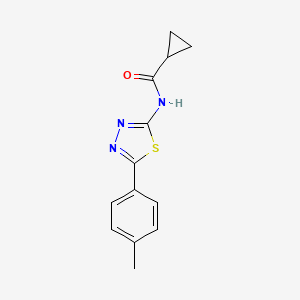

![5,6,7-Trimethyl-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2985726.png)

![N'-(3-Chloro-4-fluorophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2985727.png)

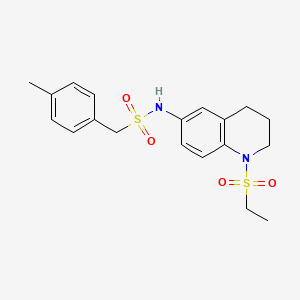

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2985728.png)

![(1S,4R,5R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/no-structure.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2985733.png)